5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with chlorine and chloromethylthio substituents. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- typically involves the reaction of 2-aminobenzenethiol with chloromethyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The mechanism of action of BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Similar structure but lacks the chloromethylthio group.
Benzothiazole: The parent compound without any substituents.
2-Mercaptobenzothiazole: Contains a mercapto group instead of the chloromethylthio group
Uniqueness
BENZOTHIAZOLE,5-CHLORO-2-[(CHLOROMETHYL)THIO]- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and chloromethylthio groups allows for versatile chemical modifications and enhances its potential in various applications .
Properties
CAS No. |
62601-20-1 |
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Molecular Formula |
C8H5Cl2NS2 |
Molecular Weight |
250.2 g/mol |
IUPAC Name |
5-chloro-2-(chloromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS2/c9-4-12-8-11-6-3-5(10)1-2-7(6)13-8/h1-3H,4H2 |
InChI Key |
KXPJHVYDXQNJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SCCl |
Origin of Product |
United States |
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